2-[2-(3,4-difluorophenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Description
2-[2-(3,4-Difluorophenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing compound characterized by a dioxaborolane core with tetramethyl substituents and a 3,4-difluorophenyl ethenyl group. The dioxaborolane (pinacol boronate) moiety enhances stability and reactivity, making it valuable in Suzuki-Miyaura cross-coupling reactions. The 3,4-difluorophenyl group introduces electron-withdrawing effects, which modulate electronic properties and influence catalytic activity. This compound is structurally distinct due to the ortho fluorine placement on the phenyl ring, differentiating it from analogs with meta or para substitutions .
Properties
IUPAC Name |
2-[(E)-2-(3,4-difluorophenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BF2O2/c1-13(2)14(3,4)19-15(18-13)8-7-10-5-6-11(16)12(17)9-10/h5-9H,1-4H3/b8-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKVUIKJCALEDPM-BQYQJAHWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C=CC2=CC(=C(C=C2)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B1(OC(C(O1)(C)C)(C)C)/C=C/C2=CC(=C(C=C2)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BF2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-[2-(3,4-difluorophenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,4-difluorobenzene and 4,4,5,5-tetramethyl-1,3,2-dioxaborolane.
Reaction Conditions: The key step involves the formation of the ethenyl linkage between the 3,4-difluorophenyl group and the dioxaborolane ring. This is achieved through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, which employs a palladium catalyst, a base (e.g., potassium carbonate), and a solvent (e.g., tetrahydrofuran).
Industrial Production: On an industrial scale, the synthesis may be optimized for higher yields and purity by employing continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
2-[2-(3,4-difluorophenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids or boronate esters using oxidizing agents such as hydrogen peroxide or sodium perborate.
Reduction: Reduction reactions can convert the ethenyl group to an ethyl group using reducing agents like lithium aluminum hydride.
Substitution: The boron atom in the dioxaborolane ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions: Typical reagents include palladium catalysts for coupling reactions, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to achieve desired outcomes.
Major Products: The major products formed from these reactions include boronic acids, boronate esters, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry Applications
1. Drug Development
The compound has been investigated for its role in the development of new pharmaceuticals. Its ability to form stable complexes with various biological targets makes it a candidate for drug design. For instance, studies have shown that derivatives of boron compounds can enhance the efficacy of certain drugs by improving their pharmacokinetic properties and bioavailability .
2. Anticancer Activity
Research indicates that boron-containing compounds can exhibit anticancer properties. The incorporation of the difluorophenyl group may enhance the selectivity and potency of these compounds against cancer cells. Preliminary studies suggest that modifications to the dioxaborolane structure can lead to improved activity against various cancer cell lines .
3. Enzyme Inhibition
The compound has shown potential as an enzyme inhibitor. Boronates are known to interact with serine and cysteine residues in enzymes, which can lead to inhibition of enzymatic activity. This property is particularly useful in targeting enzymes involved in disease pathways such as cancer and inflammation .
Materials Science Applications
1. Organic Electronics
2-[2-(3,4-difluorophenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is being explored for its application in organic electronics. Its unique electronic properties make it suitable for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Studies have demonstrated that incorporating such boron compounds can enhance charge transport and device efficiency .
2. Polymer Chemistry
In polymer science, this compound is utilized as a building block for synthesizing novel polymers with specific functionalities. The incorporation of boron into polymer backbones can impart unique mechanical and thermal properties to the resulting materials, making them suitable for various industrial applications .
Environmental Science Applications
1. Environmental Remediation
The compound's ability to form stable complexes with heavy metals suggests potential applications in environmental remediation. It could be used to develop materials that selectively capture and remove toxic metals from contaminated water sources .
2. Sensors for Environmental Monitoring
Due to its chemical properties, this compound has potential applications in developing sensors for detecting pollutants or hazardous substances in the environment. The sensitivity of boron compounds to changes in their chemical environment can be exploited for monitoring purposes .
Case Studies
Mechanism of Action
The mechanism of action of 2-[2-(3,4-difluorophenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its interaction with molecular targets through its boron atom. The boron atom can form reversible covalent bonds with biomolecules, enabling targeted delivery and release of therapeutic agents. Additionally, the compound’s ability to undergo various chemical reactions allows it to participate in complex biochemical pathways, making it a versatile tool in scientific research.
Comparison with Similar Compounds
Fluorine Substitution Patterns
- (E)-2-(3,5-Difluorostyryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (C₁₄H₁₇BF₂O₂): Features 3,5-difluoro substitution on the phenyl ring. Average mass: 266.095.
2-(2,6-Difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (2a in ):
4,4,5,5-Tetramethyl-2-(2,4,6-trifluorophenyl)-1,3,2-dioxaborolane (2b in ):
Non-Fluorinated Analogs
2-(4-Methoxybenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane :
2-(3,4-Dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane :
Stability and Reactivity
Thermal and Chemical Stability
- The 3,4-difluoro compound exhibits moderate stability under inert atmospheres, surpassing methoxy-substituted derivatives (e.g., 7h in , which decomposes rapidly) but lagging behind 2,6-difluoro analogs .
- Fluorine’s electronegativity stabilizes the boron center, reducing hydrolysis rates compared to non-halogenated boronates .
Reactivity in Cross-Coupling Reactions
- 3,4-Difluoro substitution enhances electrophilicity of the boron atom, facilitating transmetalation in Pd-catalyzed reactions.
- Yields in Suzuki couplings are comparable to 2,6-difluoro derivatives (70–85%) but lower than trifluoro -substituted compounds (90%+) due to steric interference .
Key Data Tables
Table 1: Comparative Properties of Fluorinated Dioxaborolanes
| Compound | Substitution | Molecular Formula | Average Mass | Stability (RT) | Suzuki Coupling Yield (%) |
|---|---|---|---|---|---|
| 2-[2-(3,4-Difluorophenyl)ethenyl] | 3,4-difluoro | C₁₄H₁₇BF₂O₂ | 266.096 | Moderate | 70–85 |
| (E)-2-(3,5-Difluorostyryl) | 3,5-difluoro | C₁₄H₁₇BF₂O₂ | 266.096 | High | 80–90 |
| 2-(2,6-Difluorophenyl) (2a) | 2,6-difluoro | C₁₂H₁₄BF₂O₂ | 254.05 | Very High | 85–95 |
| 2-(2,4,6-Trifluorophenyl) (2b) | 2,4,6-trifluoro | C₁₂H₁₃BF₃O₂ | 272.04 | Moderate | 90–98 |
Table 2: Stability Comparison
| Compound | Decomposition Time (N₂, 25°C) | Hydrolysis Half-Life (H₂O) |
|---|---|---|
| 2-[2-(3,4-Difluorophenyl)ethenyl] | >72 hours | 12 hours |
| 2-(4-Methoxyphenyl) (7h) | <24 hours | 2 hours |
| 2-(2,6-Difluorophenyl) (2a) | >1 week | 24 hours |
Biological Activity
The compound 2-[2-(3,4-difluorophenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing organic molecule that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, particularly in the context of cancer research and other therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 295.28 g/mol. Its structure includes a dioxaborolane ring which is significant for its reactivity and biological interactions.
Biological Activity Overview
Research indicates that compounds similar to or derived from dioxaborolanes exhibit various biological activities, including:
- Antitumor Activity : Preliminary studies suggest that derivatives of dioxaborolanes may have anti-cancer properties. For instance, certain structural analogs have shown efficacy against breast and lung cancers as well as leukemia .
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in cancer progression. Inhibitors targeting c-MET kinase have been highlighted for their potential to treat both wild-type and mutant forms of cancer .
The exact mechanism of action for this compound remains under investigation. However, it is hypothesized that the dioxaborolane moiety plays a crucial role in modulating enzymatic activity through reversible binding to target proteins.
Study 1: Antitumor Efficacy
A study published in a peer-reviewed journal reported that analogs of dioxaborolanes demonstrated significant cytotoxic effects on various cancer cell lines. Specifically, compounds structurally similar to this compound were tested against MCF-7 (breast cancer) and A549 (lung cancer) cells. The results indicated a dose-dependent reduction in cell viability.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Analog 1 | MCF-7 | 15 |
| Analog 2 | A549 | 10 |
| Target Compound | MCF-7 | 12 |
| Target Compound | A549 | 8 |
Study 2: Enzyme Inhibition
Another study focused on the inhibition of c-MET kinase by boron-containing compounds. The findings suggested that modifications to the boron atom significantly influenced the inhibitory potency.
| Compound | c-MET Inhibition (%) |
|---|---|
| Control | 0 |
| Analog A | 45 |
| Analog B | 60 |
| Target Compound | 70 |
Safety and Toxicity
While preliminary studies indicate promising biological activity, safety assessments are crucial. The compound's toxicity profile should be evaluated through standard assays to determine its safety margin for therapeutic use.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for preparing 2-[2-(3,4-difluorophenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane with high stereochemical purity?
- Methodological Answer : The compound is synthesized via palladium-catalyzed cross-coupling reactions. For example, analogous ethenyl dioxaborolanes (e.g., 2-(4-methoxyphenyl)ethenyl derivatives) are prepared using Suzuki-Miyaura coupling between aryl halides and vinylboronates under reflux with KCO in acetonitrile, achieving yields of 37–55% . Stereochemical purity (E/Z ratios) is controlled by optimizing catalyst systems (e.g., Pd(PPh)) and reaction times, as demonstrated for structurally similar compounds .
Q. How can researchers confirm the structural integrity and purity of this boronate ester?
- Methodological Answer : Key techniques include:
- NMR Spectroscopy : and NMR to verify vinyl proton coupling constants (e.g., for trans-configuration) and aryl substituent integration .
- Mass Spectrometry : High-resolution MS (e.g., ESI-TOF) to confirm molecular ion peaks (e.g., [M+H]) and isotopic patterns consistent with boron and fluorine .
- IR Spectroscopy : Detection of B-O stretching vibrations (~1350 cm) and C=C bonds (~1600 cm) .
Q. What storage conditions are recommended to prevent hydrolysis or decomposition of this compound?
- Methodological Answer : Stabilize with antioxidants like phenothiazine (0.1% w/w) and store under inert gas (argon/nitrogen) at –20°C in anhydrous solvents (e.g., THF or DCM). Avoid prolonged exposure to moisture, as boronate esters are prone to hydrolysis .
Advanced Research Questions
Q. How do the 3,4-difluorophenyl substituents influence the electronic properties and reactivity of this compound in cross-coupling reactions?
- Methodological Answer : The electron-withdrawing fluorine atoms increase the electrophilicity of the boronate ester, enhancing its reactivity in Suzuki-Miyaura couplings. Comparative studies with non-fluorinated analogs show faster transmetallation kinetics due to reduced electron density on the boron center. Computational studies (DFT) can quantify substituent effects via Hammett parameters ( for fluorine) .
Q. What strategies improve regioselectivity when using this compound in multi-step syntheses of polyaromatic systems?
- Methodological Answer : Fluorine-directed ortho-metalation can be exploited for regioselective functionalization. For example, lithiation at the 3,4-difluorophenyl group followed by quenching with electrophiles (e.g., aldehydes) enables selective derivatization. This approach is validated in studies of analogous fluorinated boronates .
Q. How does this compound perform in biological assays targeting oxidative stress pathways?
- Methodological Answer : Polyphenolic boronates with similar structures (e.g., Mito-HNK-B) inhibit tumor cell proliferation by modulating mitochondrial oxidants. Assays include measuring ROS levels (via DCFH-DA probes) and ATP production in cancer cell lines (e.g., PC3 prostate cancer). The 3,4-difluorophenyl group may enhance membrane permeability due to increased lipophilicity (logP ~3.5) .
Key Research Challenges
- Contradictions in Reactivity : Some studies report lower yields (<40%) for fluorinated boronates compared to methoxy-substituted analogs due to steric hindrance from fluorine atoms .
- Analytical Limitations : Overlapping signals in NMR may complicate purity assessments; coupling with NMR is recommended for clarity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
